In scientific research, Imiprothrin is used for a variety of purposes, including:
Imiprothrin is a synthetic pyrethroid insecticide characterized by its viscous amber liquid form and a molecular mass of 318.37 g/mol. It is primarily composed of a reaction mass of two isomers: 2,5-dioxo-3-prop-2-ynylimidazolidin-1-ylmethyl (1R)-cis-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate and 2,5-dioxo-3-prop-2-ynylimidazolidin-1-ylmethyl (1R)-trans-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate, with an approximate ratio of 20:80 . Imiprothrin exhibits low volatility at room temperature and decomposes at temperatures above 128 °C. Its water solubility is limited to 93.5 mg/L at 25 °C, and it has a relative density of 1.12. The compound is moderately fat-soluble, indicated by a log octanol-water partition coefficient (LogPow) of 2.9 .
Imiprothrin acts as a neurotoxin in insects. It disrupts the proper functioning of the nervous system by targeting sodium channels in nerve cells. This disrupts nerve impulse transmission, leading to paralysis and ultimately death of the insect.
Imiprothrin undergoes hydrolysis which varies significantly with pH levels:
This pH-dependent stability suggests that imiprothrin can persist in neutral environments while degrading more quickly in basic conditions.
Imiprothrin functions as a sodium channel modulator in the nervous systems of insects, leading to prolonged nerve impulse transmission that results in paralysis and death of target species. This mechanism is typical for pyrethroid compounds and contributes to their effectiveness as insecticides . Toxicological studies indicate that imiprothrin has low acute toxicity in mammals, with reported oral LD50 values of 900 mg/kg for females and 1800 mg/kg for males . The compound has shown no mutagenic potential in various assays, although some studies indicated potential chromosome aberrations under specific conditions .
Imiprothrin is primarily used as an insecticide in various settings including residential homes, restaurants, schools, warehouses, and hotels. It is particularly effective against a range of pests due to its rapid knockdown action and efficacy at low concentrations . The compound's application methods include surface sprays for indoor use.
Studies on imiprothrin have focused on its interactions with biological systems and its environmental fate. The compound shows significant metabolism in rodents following absorption, predominantly excreted through urine within 24 hours . Its inhalation toxicity has been noted to be higher than oral exposure, indicating potential risks associated with aerosolized forms .
Imiprothrin shares structural and functional similarities with other pyrethroids but also exhibits unique properties that distinguish it from them. Below are several similar compounds:
Compound Name | Chemical Structure Features | Unique Aspects |
---|---|---|
Permethrin | Contains an ester linkage and cyclopropane ring | Broad-spectrum efficacy against various pests |
Cypermethrin | Features a cyano group and two chiral centers | Higher stability under UV light |
Deltamethrin | Contains a different cyclopropane structure | More potent against resistant insect strains |
Lambda-cyhalothrin | Contains a chlorine atom and a different ester group | Enhanced activity against mosquitoes |
Imiprothrin's unique combination of isomeric forms contributes to its specific insecticidal activity profile and resistance management strategies compared to these compounds .
Irritant;Environmental Hazard